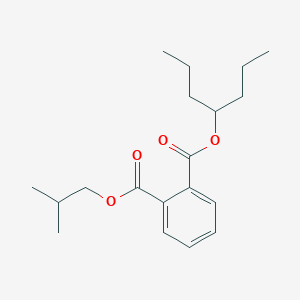

Phthalic acid, hept-4-yl isobutyl ester

描述

Contextualization within the Phthalic Acid Ester Family

Phthalic acid esters are a class of synthetic chemicals primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). amazonaws.com Due to their widespread use in a vast array of consumer products—from food packaging and medical devices to building materials and cosmetics—PAEs have become ubiquitous environmental contaminants. d-nb.info They are not chemically bound to the polymer matrix and can leach into the environment, leading to human exposure through ingestion, inhalation, and dermal contact. humanjournals.com

The broader family of PAEs has been the subject of extensive research due to concerns about their potential adverse health effects, with some being classified as endocrine-disrupting chemicals (EDCs). d-nb.info Much of this research has focused on high-production-volume phthalates such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP). Phthalic acid, hept-4-yl isobutyl ester, in contrast, represents a less-studied member of this large and diverse chemical family.

Rationale for Research on this compound

Recent academic interest in this compound stems from its detection in a variety of natural and environmental samples, as well as preliminary investigations into its potential bioactivity. The primary drivers for its study include:

Identification in Phytochemical Analyses: The compound has been identified as a constituent in the extracts of several plants. This suggests a potential natural origin or, alternatively, contamination during processing, and raises questions about its presence in traditional medicines and food sources. For instance, it has been detected in the methanol (B129727) root extract of Millettia pachycarpa and in the leaves of Chenopodium album and Stellaria media. amazonaws.comijpsonline.com It has also been identified in tamarillo (Solanum betaceum) peel and in the leaves of Melastoma malabathricum. mdpi.comcabidigitallibrary.org

Environmental Contamination: The compound has been identified in the chemical leachate from environmental microplastics, highlighting its potential as an environmental contaminant. d-nb.info In one study, it was considered a non-natural contaminant likely originating from laboratory equipment, which underscores its presence in analytical settings. nih.gov

Potential Bioactivity: Preliminary and indirect evidence suggests potential biological activities. For example, plant extracts containing this ester have shown antioxidant and antimicrobial properties. amazonaws.com In silico molecular docking studies have also explored its potential to interact with biological targets, such as those related to COVID-19. humanjournals.com

Overview of Current Academic Understanding and Knowledge Gaps

The current academic understanding of this compound is still in its nascent stages and is largely based on its identification in various matrices rather than on in-depth toxicological or mechanistic studies.

Current Understanding:

Natural and Anthropogenic Occurrence: The compound has been identified in a range of plant species, suggesting it may be a natural product or a common contaminant. Its presence in microplastic leachate confirms its association with plastic waste. amazonaws.comd-nb.infoijpsonline.commdpi.comcabidigitallibrary.orgnih.govthepharmajournal.comnih.gov

Association with Bioactivity: In several phytochemical studies, the extracts containing this compound have demonstrated biological activities such as being anti-inflammatory, antimicrobial, and antioxidant. amazonaws.comzkginternational.com However, it is crucial to note that these activities are attributed to the entire extract and not specifically to this single compound.

Analytical Detection: The compound is detectable using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which has been the primary method for its identification in the cited research. amazonaws.comijpsonline.commdpi.comcabidigitallibrary.orgthepharmajournal.com

Table 2: Selected Research Findings on this compound

| Research Area | Source Material | Key Finding |

|---|---|---|

| Phytochemical Analysis | Millettia pachycarpa root extract | Identified as a dominant phytocompound (17.31% of extract). |

| Phytochemical Analysis | Chenopodium album and Stellaria media | Identified in GC-MS screening, suggesting a role in the plants' ethnomedicinal properties. |

| Environmental Science | Microplastic leachate | Identified as a chemical released from environmental microplastics. |

| Phytochemical Analysis | Tamarillo (Solanum betaceum) peel | Identified as an abundant ester compound. |

| In Silico Study | Carica papaya phytochemicals | Investigated for potential binding to COVID-19-related proteins. |

This table is interactive. Click on the headers to sort.

Knowledge Gaps:

Despite these initial findings, significant knowledge gaps remain, representing key areas for future research:

Toxicological Profile: There is a lack of dedicated toxicological studies on this compound. Its potential for endocrine disruption, reproductive toxicity, and other adverse health effects, which are concerns for other phthalates, remains uninvestigated.

Metabolism and Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in biological systems is unknown. Understanding how it is processed in the body is fundamental to assessing its potential health risks.

Sources and Exposure Pathways: While it has been identified in various sources, the primary routes of human and environmental exposure have not been quantified. It is unclear whether its presence in plants is due to biosynthesis or contamination from the environment or processing.

Mechanisms of Bioactivity: The specific contribution of this compound to the observed bioactivities of plant extracts is yet to be determined. Further research is needed to isolate the compound and test its biological effects directly.

Environmental Fate and Transport: How this compound behaves in the environment—its persistence, degradation, and potential for bioaccumulation—is currently unknown.

Structure

3D Structure

属性

分子式 |

C19H28O4 |

|---|---|

分子量 |

320.4 g/mol |

IUPAC 名称 |

2-O-heptan-4-yl 1-O-(2-methylpropyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C19H28O4/c1-5-9-15(10-6-2)23-19(21)17-12-8-7-11-16(17)18(20)22-13-14(3)4/h7-8,11-12,14-15H,5-6,9-10,13H2,1-4H3 |

InChI 键 |

YHUGIMNLJRGFDU-UHFFFAOYSA-N |

规范 SMILES |

CCCC(CCC)OC(=O)C1=CC=CC=C1C(=O)OCC(C)C |

产品来源 |

United States |

Natural Occurrence and Putative Biosynthetic Pathways of Phthalic Acid, Hept 4 Yl Isobutyl Ester

Detection and Identification in Terrestrial Flora

The identification of Phthalic acid, hept-4-yl isobutyl ester in different plant extracts has been predominantly achieved through the analytical technique of Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the separation and identification of individual volatile compounds within a complex mixture.

A phytochemical investigation of the methanolic extract of the root of Millettia pachycarpa led to the identification of this compound. wjpr.netamazonaws.com In this GC-MS analysis, the compound was found to be one of the dominant phytochemicals present. wjpr.net The mass spectrum of the detected compound was matched with the National Institute of Standards and Technology (NIST) library for confirmation. wjpr.net The analysis revealed the presence of twenty-one different phytocompounds, with this compound being a major constituent, accounting for 17.31% of the total composition. amazonaws.com

Table 1: Detection of this compound in Millettia pachycarpa

| Plant Part | Extraction Method | Analytical Method | Key Finding |

| Root | Methanol (B129727) Extraction | GC-MS | Identified as a major constituent (17.31%) amazonaws.com |

Numerous studies have analyzed the chemical composition of Carica papaya (papaya) leaf extracts using various methods, including GC-MS. cabidigitallibrary.orgjournalijar.comresearchgate.net These analyses have identified a wide range of phytochemicals such as oleic acid, tocopherol, sitosterol, and squalene. cabidigitallibrary.orgresearchgate.net However, based on the reviewed literature, this compound has not been identified as a constituent of Carica papaya leaf extracts.

Table 2: Status of this compound in Carica papaya

| Plant Part | Extraction Method | Analytical Method | Key Finding |

| Leaf | Ethanolic and n-butanolic extraction | GC-MS | Compound not detected in the reviewed studies. cabidigitallibrary.orgjournalijar.comresearchgate.net |

The bioactive components of Melastoma malabathricum leaves have been studied using ethanol-based extracts subjected to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. cabidigitallibrary.orgacspublisher.com In this analysis, twelve compounds were identified, one of which was this compound. cabidigitallibrary.orgacspublisher.com The identification of the compounds in the extract was confirmed by matching their mass spectra with the National Institute of Standards and Technology (NIST) library. researchgate.net

Table 3: Detection of this compound in Melastoma malabathricum

| Plant Part | Extraction Method | Analytical Method | Key Finding |

| Leaves | Ethanol Extraction | GC-MS | Identified as one of twelve compounds present. cabidigitallibrary.orgacspublisher.com |

A comprehensive analysis of various extracts from Andrographis paniculata revealed the presence of this compound. thepharmajournal.com The study utilized both methanolic and petroleum ether extracts from the leaf, stem, and in-vitro callus samples. thepharmajournal.com Through GC-MS analysis, a total of 34 different phytochemicals were identified across the five different extracts. thepharmajournal.com this compound was one of the compounds detected, with a retention time of 23.71 minutes in the chromatogram. thepharmajournal.com

Table 4: Detection of this compound in Andrographis paniculata

| Plant Part(s) | Extraction Solvents | Analytical Method | Key Finding |

| Leaf, Stem, Callus | Methanol, Petroleum Ether | GC-MS | Compound identified with a retention time of 23.71. thepharmajournal.com |

Phytochemical investigations of Sansevieria cylindrica leaf extracts have been conducted to identify their bioactive compounds. pnrjournal.combotanyjournals.com One such study involving GC-MS analysis of hexane (B92381) and benzene (B151609) extracts of the leaves identified several phthalic acid derivatives. botanyjournals.com However, in the available research, this compound was not specifically detected. The identified phthalates included compounds such as diisooctyl phthalate (B1215562) and phthalic acid, 6-methylhept-2-yl octyl ester. pnrjournal.combotanyjournals.com

Table 5: Status of this compound in Sansevieria cylindrica

| Plant Part | Extraction Solvents | Analytical Method | Key Finding |

| Leaf | Hexane, Benzene | GC-MS | Compound not detected; other phthalate esters were identified. botanyjournals.com |

A non-targeted Gas Chromatography-Mass Spectrometry (GC-MS) analysis was performed on the leaves of Melia dubia collected from various locations in South Gujarat. indianecologicalsociety.com This comprehensive screening led to the detection of a total of 93 volatile phytochemical compounds. indianecologicalsociety.com Among these, this compound was identified as one of the constituents. indianecologicalsociety.com The study noted that this compound is known for various biological properties. indianecologicalsociety.com

Table 6: Detection of this compound in Melia dubia

| Plant Part | Extraction Method | Analytical Method | Key Finding |

| Leaves | Hexene: Acetone (1:1) Extraction | GC-MS | Identified as one of 93 volatile compounds. indianecologicalsociety.com |

Occurrence in Microbial Systems and Fermentation Products

While many phthalate esters are considered anthropogenic contaminants, a growing body of evidence suggests that some are naturally produced by microorganisms. nih.govresearchgate.net The identification of this compound in contexts indicative of microbial activity underscores the need to consider biological sources for this compound.

Bacillus amyloliquefaciens is a species of bacterium known for its production of a wide array of bioactive compounds. Strains of this bacterium have been isolated from diverse environments and are recognized for their potential applications in biotechnology and agriculture.

A notable documented occurrence of this compound is in enzyme biocleaner solutions derived from the fermentation of fruit wastage. These biocleaners are produced through a fermentation process involving fruit wastes, brown sugar, and water, facilitated by a consortium of microorganisms, including yeast and bacteria.

A study analyzing the chemical composition of such an eco-friendly enzyme biocleaner identified this compound as one of the constituent compounds. The identification was made through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the biocleaner solution. The presence of this compound in a product derived from microbial fermentation of natural substrates strongly suggests a biological origin.

The following table summarizes the key findings related to the identification of this compound in this fermentation product:

| Product | Source Material | Analysis Method | Identified Compound |

| Enzyme Biocleaner | Fruit Wastage | GC-MS | This compound |

Hypothesized Natural Biosynthesis Mechanisms within Phthalic Acid Esters

The natural production of phthalic acid esters by microorganisms and plants is believed to occur through established metabolic pathways. wikipedia.org While the precise pathway for this compound has not been elucidated, the biosynthesis of the core phthalic acid structure and its subsequent esterification can be hypothesized based on known biochemical principles.

The biosynthesis of the aromatic ring of phthalic acid is widely suggested to proceed via a modified shikimate pathway. wikipedia.org This pathway is a crucial metabolic route in bacteria, archaea, fungi, and plants for the production of aromatic amino acids and other aromatic compounds. nih.govwikipedia.orgnih.govfrontiersin.org

The key steps leading to the phthalic acid precursor are thought to be:

Chorismate Formation: The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through several intermediates to form chorismate. nih.govwikipedia.org

Conversion to Phthalic Acid Precursor: Chorismate serves as a branch point for various aromatic compounds. It is hypothesized that through a series of enzymatic reactions, which may involve intermediates such as isochorismate or other related compounds, the phthalic acid structure is formed.

Once the phthalic acid molecule is synthesized, the formation of this compound would require a two-step esterification process with two different alcohol molecules: heptan-4-ol and isobutanol. This process is likely catalyzed by esterase or transferase enzymes capable of linking the carboxylic acid groups of phthalic acid to the hydroxyl groups of the respective alcohols. The formation of a mixed ester with two different alkyl chains suggests either a sequential esterification process or the action of enzymes with broad substrate specificity.

The alcohol precursors, heptan-4-ol and isobutanol, are likely derived from other metabolic pathways within the microorganisms, such as amino acid metabolism or fatty acid biosynthesis. The microbial degradation of phthalate esters is also a well-studied process, which proceeds via the hydrolysis of the ester bonds. researchgate.netnih.gov The reverse of this hydrolytic process, enzymatic esterification, is a plausible mechanism for the biosynthesis of these compounds in nature.

Synthetic Routes and Chemical Transformations of Phthalic Acid, Hept 4 Yl Isobutyl Ester

Direct Esterification Methodologies

The most common and economically viable route for the synthesis of Phthalic Acid, Hept-4-yl Isobutyl Ester is the direct esterification of phthalic anhydride (B1165640) with a mixture of hept-4-ol and isobutanol. This reaction is typically catalyzed by a strong acid and proceeds in a stepwise manner.

The initial reaction of phthalic anhydride with one of the alcohols is rapid and leads to the formation of a monoester intermediate. The subsequent esterification of the remaining carboxylic acid group to form the diester is a slower, equilibrium-limited reaction. To drive the reaction towards the desired product, water, a byproduct of the esterification, is continuously removed, often through azeotropic distillation.

A key challenge in the synthesis of mixed esters like this compound is controlling the product distribution. A direct reaction with a mixture of hept-4-ol and isobutanol will inevitably lead to a statistical mixture of three products: the desired asymmetric ester (hept-4-yl isobutyl phthalate), and two symmetric diesters (di-hept-4-yl phthalate (B1215562) and diisobutyl phthalate).

To enhance the yield of the asymmetric ester, a two-step approach is often employed. In this method, phthalic anhydride is first reacted with one of the alcohols, for instance, hept-4-ol, to predominantly form the monoester, mono-hept-4-yl phthalate. In the second step, isobutanol is added to esterify the remaining carboxylic acid group, thereby favoring the formation of the desired this compound. The order of alcohol addition can be reversed, and the specific conditions for each step can be optimized to maximize the yield of the target compound.

Table 1: Comparison of Direct Esterification Methodologies

| Methodology | Description | Advantages | Disadvantages |

| One-Step Mixed Alcohol Esterification | Phthalic anhydride is reacted with a mixture of hept-4-ol and isobutanol simultaneously. | Simpler process, lower initial investment. | Results in a mixture of three different phthalate esters, requiring extensive purification. |

| Two-Step Sequential Esterification | Phthalic anhydride is first reacted with one alcohol to form the monoester, followed by reaction with the second alcohol. | Higher selectivity for the desired asymmetric ester, potentially simplifying purification. | More complex process with additional steps, potentially increasing operational costs. |

Alternative Synthetic Pathways and Optimization

Beyond the conventional direct esterification, alternative synthetic routes for phthalate esters are being explored, driven by the need for more sustainable and efficient processes. One such approach involves the utilization of phthalic anhydride residue streams from industrial processes. These residues, which can contain a mixture of phthalic anhydride, benzoic acid, and other related compounds, can be esterified with a mixture of alcohols to produce mixed plasticizer esters. This method offers a way to valorize industrial waste streams, although the resulting product is often a complex mixture requiring significant purification if a specific ester is desired.

Process optimization plays a crucial role in maximizing the yield and purity of this compound. Key parameters that are typically optimized include:

Molar Ratio of Reactants: The stoichiometry of phthalic anhydride to the alcohols is carefully controlled to influence the product distribution. An excess of one alcohol in the two-step process can help drive the second esterification to completion.

Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and product degradation. The optimal temperature profile is often determined empirically.

Catalyst Concentration: The amount of catalyst affects the reaction rate. However, using excessive amounts can lead to increased corrosion and complicate the purification process.

Water Removal Efficiency: Efficient and continuous removal of water is critical to shift the equilibrium towards the formation of the diester.

Chemical Reactivity and Degradation in Controlled Systems

The chemical reactivity of this compound is largely dictated by the ester functional groups and the aromatic ring. Understanding its degradation pathways is essential for predicting its environmental persistence and developing remediation strategies.

Hydrolytic Stability and Pathways

Phthalate esters are susceptible to hydrolysis, the cleavage of the ester bond by reaction with water. This process can be catalyzed by both acids and bases. The hydrolysis of this compound would proceed in a stepwise manner, first yielding a monoester (either mono-hept-4-yl phthalate or mono-isobutyl phthalate) and the corresponding alcohol (isobutanol or hept-4-ol, respectively). Further hydrolysis of the monoester would then produce phthalic acid and the remaining alcohol.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Generally, the hydrolysis of phthalate esters is slow under neutral environmental conditions but can be significantly accelerated at high or low pH. The structure of the alcohol moieties can also affect the rate of hydrolysis, with steric hindrance around the ester group potentially slowing down the reaction.

Investigation of Substitution Reactions and Derivative Formation

While the primary reactions of interest for phthalate esters are their synthesis and hydrolysis, other chemical transformations can be envisioned for the formation of derivatives.

Reactions of the Alkyl Chains: The hept-4-yl and isobutyl groups could potentially undergo substitution reactions typical of alkanes, such as free-radical halogenation, although such reactions are generally not selective and may not be synthetically useful for producing specific derivatives. More controlled functionalization of the alkyl chains would likely require more complex, multi-step synthetic sequences starting from functionalized alcohols.

Reactions of the Aromatic Ring: The benzene (B151609) ring of the phthalate moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. These reactions would introduce functional groups onto the aromatic ring, leading to a variety of derivatives with potentially different physical and chemical properties. The ester groups are deactivating and meta-directing, meaning that substitution would primarily occur at the positions meta to the ester functionalities. The specific conditions required for these reactions would need to be carefully controlled to avoid cleavage of the ester bonds.

The synthesis of such derivatives is not a common industrial practice for this specific phthalate but represents a potential avenue for creating novel compounds with tailored properties for research or specialized applications.

Catalyst Research in Esterification Processes

Traditionally, strong mineral acids such as sulfuric acid and p-toluenesulfonic acid have been widely used as catalysts for phthalate esterification. While effective, these catalysts can be corrosive, difficult to separate from the product, and can lead to the formation of colored byproducts.

To overcome these drawbacks, a variety of alternative catalysts have been investigated. These include:

Metal-Based Catalysts: Compounds of tin, titanium, and zirconium, such as tetraalkyl titanates, have shown high activity and selectivity for esterification. They are often less corrosive than strong acids and can lead to products with better color quality.

Solid Acid Catalysts: Heterogeneous catalysts, such as zeolites, sulfated zirconia, and ion-exchange resins, offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion problems. Research is ongoing to improve the activity and stability of these catalysts for phthalate synthesis.

Ionic Liquids: More recently, acidic ionic liquids have been explored as catalysts for esterification reactions. These compounds can act as both the catalyst and the solvent, and their properties can be tuned by modifying their cationic and anionic components. They offer potential advantages in terms of catalyst recovery and reuse.

The selection of an optimal catalyst depends on a variety of factors, including the specific alcohols being used, the desired reaction conditions, and economic considerations.

Table 2: Overview of Catalysts in Phthalate Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | Sulfuric acid, p-toluenesulfonic acid | High activity, low cost. | Corrosive, difficult to separate, can cause side reactions and color formation. |

| Lewis Acids (Metal-based) | Tetraalkyl titanates, tin compounds, zirconium compounds | High activity and selectivity, less corrosive than strong acids, better product color. | Can be sensitive to water, potential for metal contamination in the product. |

| Solid Acids | Zeolites, sulfated zirconia, ion-exchange resins | Easy to separate and reuse, non-corrosive, environmentally friendly. | Can have lower activity than homogeneous catalysts, potential for deactivation. |

| Ionic Liquids | Acidic imidazolium (B1220033) salts | Tunable properties, can act as both catalyst and solvent, potential for high activity and selectivity. | High cost, potential for product contamination. |

Advanced Analytical Techniques for the Characterization and Quantification of Phthalic Acid, Hept 4 Yl Isobutyl Ester

Chromatographic Separation Methods

Chromatography is the cornerstone for isolating Phthalic acid, hept-4-yl isobutyl ester from complex mixtures. The choice of method depends on the sample matrix and the analytical objective.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile compounds like phthalate (B1215562) esters. restek.comoregonstate.edu The compound is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column, before being detected and identified by a mass spectrometer. nih.gov This combination provides excellent separation efficiency and definitive identification. gcms.cz

In GC, the retention time (RT) is the time it takes for a compound to travel through the column to the detector. While RT can be used for preliminary identification, it is highly dependent on the specific analytical conditions. nih.gov A more robust and transferable metric is the Retention Index (RI), which normalizes the retention time to those of adjacent n-alkane standards.

For this compound, a Van Den Dool and Kratz retention index has been determined using a non-polar stationary phase, providing a standardized value for identification across different laboratories and systems. nist.gov The specific parameters used for this determination are detailed in the table below. nist.gov

| Parameter | Value |

|---|---|

| Column Type | Capillary |

| Active Phase | 5% Phenyl methyl siloxane |

| Column Length | 30 m |

| Column Diameter | 0.25 mm |

| Phase Thickness | 0.25 µm |

| Initial Temperature (Tstart) | 60 °C |

| Final Temperature (Tend) | 270 °C |

| Temperature Ramp | 15 K/min |

| Final Hold Time | 15 min |

| Retention Index (I) | 2085 |

Data sourced from the NIST Standard Reference Database. nist.gov

Following separation by GC, the mass spectrometer bombards the eluted molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The identification of this compound is confirmed by comparing its acquired mass spectrum to reference spectra in extensive, curated databases. nih.gov The National Institute of Standards and Technology (NIST) Mass Spectral Library is a primary resource for this purpose. nist.gov A high match factor between the experimental spectrum and the library spectrum provides a high degree of confidence in the compound's identity. The interpretation focuses on characteristic fragment ions, which for phthalates typically includes a prominent peak at m/z 149, corresponding to the protonated phthalic anhydride (B1165640) moiety. restek.com

While GC-MS is ideal for analyzing the final product, High-Performance Liquid Chromatography (HPLC) is a valuable technique for monitoring the progress of the esterification reaction that forms this compound. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For analyzing the formation of this ester, a reversed-phase HPLC method would be suitable. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). This allows for the separation of the relatively non-polar product ester from the more polar reactants (e.g., phthalic acid, isobutanol, and 4-heptanol). By taking samples from the reaction mixture over time, the rate of formation can be determined by monitoring the increase in the peak area of the this compound and the corresponding decrease in the peak areas of the reactants.

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and are used to confirm the identity of the compound, often in conjunction with chromatographic methods.

The mass spectrum of a compound is its definitive chemical fingerprint. For this compound, the fragmentation pattern is characteristic of a dialkyl phthalate. The most significant features of its mass spectrum are:

Base Peak at m/z 149 : This is the most abundant ion and is the hallmark of most ortho-phthalate esters. It results from the cleavage of the ester groups followed by cyclization to form the stable protonated phthalic anhydride ion.

Fragments from the Alkyl Chains : The spectrum will also show peaks corresponding to the loss of the alkyl groups and subsequent fragmentation. The isobutyl group can produce a characteristic ion at m/z 57 ([C₄H₉]⁺). The hept-4-yl group can undergo various cleavages, leading to a series of other smaller fragment ions.

The unique combination and relative abundance of these fragment ions provide a highly specific fingerprint for the unequivocal identification of this compound.

Ultraviolet (UV) Spectrophotometry and Spectral Analysis

Ultraviolet (UV) spectrophotometry is a valuable analytical tool for the detection and quantification of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. Phthalate esters, including this compound, possess a benzene (B151609) ring that acts as a chromophore, leading to characteristic UV absorption.

Phthalates typically exhibit strong absorbance in the UV region, with significant absorption maxima observed around 225 nm and 275 nm. For instance, studies on similar phthalates like Dibutyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) have identified prominent absorption bands in these regions. The primary absorption band, which is the strongest, is generally found at the lower wavelength (around 225 nm), while a secondary, less intense band appears at the higher wavelength (around 275 nm). These absorption characteristics are attributed to the π → π* electronic transitions within the benzene ring of the phthalate structure.

While specific spectral data for this compound is not extensively documented in publicly available literature, its spectral properties can be inferred from the analysis of structurally similar phthalates. The precise position and intensity of the absorption maxima can be influenced by the solvent used for analysis and the nature of the ester side chains, though the fundamental spectral profile is dictated by the phthalic acid core. High-performance liquid chromatography (HPLC) systems frequently utilize UV detectors set at these characteristic wavelengths for the quantification of phthalates in various samples.

Research Trajectories and Interdisciplinary Applications of Phthalic Acid, Hept 4 Yl Isobutyl Ester

Bioactivity Screening and Functional Investigations in Natural Sources

Comprehensive reviews of scientific literature indicate that while the broader class of Phthalic Acid Esters (PAEs) has been investigated for various biological activities, specific research on Phthalic acid, hept-4-yl isobutyl ester is notably limited. nih.govresearchgate.netnih.govmdpi.comencyclopedia.pub

Allelopathic Properties

There is currently a lack of specific scientific studies investigating the allelopathic properties of this compound. While other phthalate (B1215562) esters have been examined for their role in allelopathy, no such data is available for this particular compound. nih.govresearchgate.net

Antimicrobial and Antifungal Activities

Dedicated research on the direct antimicrobial and antifungal effects of pure this compound is not present in the available scientific literature. General studies on PAEs note antimicrobial activities for other compounds within this chemical class, but specific data for this compound is absent. nih.govresearchgate.netresearchgate.net

Insecticidal Properties

Specific investigations into the insecticidal properties of this compound have not been identified in published research. Although insecticidal activity has been reported for some PAEs, this has not been specifically demonstrated for this compound. nih.govresearchgate.net

Antioxidant Activities

There are no specific studies available in the scientific literature that focus on the antioxidant activities of this compound.

Molecular Interactions and Computational Modeling

In contrast to the limited research on its direct bioactivity, this compound has been included in computational studies to predict its potential interactions with significant biological targets.

Molecular Docking Studies with Biological Targets (e.g., sPLA2, Dengue Virus Envelope Protein)

Molecular docking simulations have been employed to investigate the potential of this compound as an inhibitor of viral proteins. One such study focused on the envelope protein of the Dengue virus (DENV), a critical component for the virus's entry into host cells. scholarsresearchlibrary.comresearchgate.net

In a study analyzing various phytochemicals from a methanol (B129727) leaf extract of Carica papaya for their anti-dengue activity, this compound was identified as one of the constituents. scholarsresearchlibrary.com The researchers used in-silico molecular docking with the software Autodock 4.2 to evaluate the binding affinity of these compounds to the Dengue virus type 2 (DENV-2) envelope protein (PDB ID: 1OKE). scholarsresearchlibrary.com

While this compound was analyzed in the initial screening of compounds from the plant extract, it was not identified as one of the six compounds that exhibited the highest inhibitory activity against the β-OG pocket, a hydrophobic pocket between domains I and II of the envelope protein. scholarsresearchlibrary.comresearchgate.net The study concluded that other compounds from the extract showed more promise as potential antiviral drugs for dengue infections based on the docking results. scholarsresearchlibrary.com

A review of the literature found no specific molecular docking studies for this compound with secretory phospholipase A2 (sPLA2) as a biological target.

Table 1: Molecular Docking Study of this compound

| Biological Target | Study Context | Methodology | Findings | Source |

|---|

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural properties of chemicals with their biological activities or physical properties, respectively. ijpsr.com For the class of phthalic acid esters (PAEs), including this compound, these models are pivotal in predicting environmental fate, toxicity, and biodegradability without extensive empirical testing.

Research has successfully developed QSARs to describe the aquatic toxicity of PAEs for various freshwater and marine species. nih.gov These models often use the octanol-water partition coefficient (log Kow) as a key descriptor, indicating that the toxicity of low-molecular-weight PAEs is related to their hydrophobicity. nih.gov Similarly, 3D-QSAR models have been constructed to predict the biodegradability of PAEs, aiming to guide the design of more environmentally friendly substitutes. nih.gov

In the context of environmental science, QSPR models have been developed to predict the sorption behavior of PAEs in soil. nih.gov These models use theoretical parameters to estimate the soil organic carbon content-normalized sorption coefficient (logKoc), a critical factor in determining the mobility and bioavailability of these compounds in the environment. nih.gov The predictive power of these models is validated through statistical methods, ensuring their reliability for risk assessment. nih.gov

Table 1: Application of QSAR/QSPR Models to Phthalic Acid Esters (PAEs)

| Model Type | Predicted Property/Activity | Key Descriptor(s) | Research Objective |

| QSAR | Aquatic Toxicity | log Kow | To assess risks to aquatic organisms and derive water quality criteria. nih.gov |

| 3D-QSAR | Biodegradability | Molecular field analysis (e.g., CoMFA) | To design novel PAE substitutes with improved degradation profiles. nih.gov |

| QSPR | Soil Sorption (logKoc) | Theoretical molecular parameters | To predict the environmental mobility and fate of PAEs in soil ecosystems. nih.gov |

Pharmacophore Model Development and Validation for Phthalic Acid Esters

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This technique has been instrumental in designing new PAE derivatives with improved environmental and functional profiles. tandfonline.comnih.gov

One significant application has been the development of a pharmacophore model to predict the estrogenic activity of PAEs. researchgate.net A highly predictive model, designated Hypo 1, was constructed with a correlation coefficient (R²) of 0.99 and a root mean square value of 0.31, indicating excellent predictive capability. researchgate.net This model identified key molecular features responsible for estrogenic effects, such as hydrogen bonding and hydrophobic interactions with the estrogen receptor. researchgate.net Using this model, researchers designed 18 new PAE derivatives, 16 of which exhibited reduced estrogenic activity. researchgate.net

Furthermore, multi-effect pharmacophore models have been built to simultaneously assess and optimize both biodegradability and biotoxicity. tandfonline.comnih.gov Studies showed that introducing specific hydrophobic groups to the side chains of PAEs could concurrently improve both of these properties. tandfonline.comnih.gov This approach led to the design of 40 target PAE derivatives, from which two environmentally friendly candidates, HEHP-Anthryl and HEHP-Naphthyl, were identified. tandfonline.comnih.gov The validation of these models confirms that changes in van der Waals forces between the PAE molecules and their corresponding proteins were responsible for the improved characteristics. tandfonline.comnih.gov

Table 2: Characteristics of a Validated PAE Estrogen Activity Pharmacophore Model (Hypo 1)

| Parameter | Value | Significance |

| Correlation Coefficient (R²) | 0.99 | Indicates a very strong correlation between predicted and actual estrogenic activity. researchgate.net |

| Root Mean Square (RMS) | 0.31 | A low value signifies small deviations between predicted and observed activities. researchgate.net |

| Configuration Value | 16.87 | A value less than 17 suggests the model has good predictive ability. researchgate.net |

| Design Outcome | 18 new derivatives designed | 16 of the designed derivatives showed reduced estrogenic activity. researchgate.net |

Solvation Effects on Spectroscopic Behavior

The spectroscopic properties of a molecule, such as its electronic absorption spectrum, can be significantly influenced by its surrounding solvent environment, a phenomenon known as solvatochromism. eurjchem.commdpi.com While specific studies on the solvation effects for this compound are not prominent in the literature, the principles governing this behavior for phthalates and other organic esters are well-established.

Solvation effects arise from a combination of nonspecific solute-solvent interactions (like dipole-dipole forces) and specific interactions (like hydrogen bonding). eurjchem.com The spectral shifts are often analyzed using linear solvation energy relationships that correlate the shift in absorption maxima with solvent parameters such as the Kamlet-Taft parameters: α (hydrogen bond donor acidity), β (hydrogen bond acceptor basicity), and π* (dipolarity/polarizability). eurjchem.commdpi.com

For a compound like this compound, the aromatic ring and two ester carbonyl groups are the primary sites for solute-solvent interactions. In polar protic solvents (e.g., alcohols), hydrogen bonding to the carbonyl oxygen atoms would be a dominant specific interaction. In polar aprotic solvents (e.g., DMSO), nonspecific dipolar interactions would play a more significant role. mdpi.com These interactions can stabilize the ground state and excited state of the molecule to different extents, leading to a bathochromic (red) or hypsochromic (blue) shift in its absorption spectrum. Understanding these effects is crucial for analytical detection methods and for studying the compound's behavior in different chemical environments.

Role as a Plasticizer in Materials Science Research

Phthalic acid esters are the most widely produced class of plasticizers, primarily used to enhance the flexibility, workability, and durability of polymeric materials, most notably polyvinyl chloride (PVC). nih.govmdpi.com Phthalates used in PVC applications typically have alcohol chain lengths in the C6 to C13 range, placing this compound (with C7 and C4 alcohol moieties) squarely within this functional category. researchgate.net

The plasticizing mechanism involves the insertion of PAE molecules between the rigid polymer chains of PVC. nih.gov Since phthalates are not covalently bound to the polymer matrix, they act as molecular lubricants, reducing the strong intermolecular forces (van der Waals forces and dipole-dipole interactions) between the polymer chains. nih.govresearchgate.net This separation increases the free volume within the polymer, lowers its glass transition temperature (Tg), and allows the chains to slide past one another more easily, transforming the material from a hard, brittle solid into a soft, flexible one. Approximately 80% of higher-molecular-weight PAEs are used for this purpose. nih.gov

Research in materials science focuses on optimizing plasticizer performance. The structure of the alcohol chains (linear vs. branched) influences properties like plasticizing efficiency and fusion rate. researchgate.net A significant area of research concerns the permanence of plasticizers, as their weak bonding allows them to migrate or leach out of the polymer over time, impacting the material's long-term properties and leading to environmental release. nih.gov To address this, research into polyester (B1180765) plasticizers, which have much higher molecular weights and thus better resistance to extraction, is ongoing. google.com These polymeric plasticizers demonstrate superior consistency with the PVC matrix compared to monomeric esters. google.com

Emerging Research Areas and Future Perspectives

The research landscape for phthalic acid esters is increasingly driven by the need to develop safer, more sustainable alternatives to conventional plasticizers. A primary emerging area is the use of computational modeling to design "green" plasticizers from the ground up. nih.gov By integrating QSAR and pharmacophore models, researchers aim to create novel PAE derivatives that are intentionally engineered for high biodegradability and low toxicity (e.g., reduced estrogenic activity) while retaining their essential plasticizing functions. tandfonline.comnih.govresearchgate.net

Another significant research trajectory involves the discovery and investigation of naturally occurring PAEs. Phthalic acid esters have been identified in various plants, algae, bacteria, and fungi, suggesting they can be biosynthesized in nature. mdpi.comresearchgate.net Future research will likely focus on elucidating the biosynthetic pathways of these compounds, understanding their natural ecological roles (e.g., as antimicrobial or allelopathic agents), and exploring whether synthetic PAEs released into the environment interfere with these natural processes. mdpi.comresearchgate.net

Finally, innovation in analytical and detection methods represents a key future perspective. This includes the development of PAE derivatives with enhanced fluorescence properties, which could facilitate direct and more sensitive detection in various media. researchgate.net The overarching goal of future research is to mitigate the environmental and health concerns associated with some phthalates by creating a new generation of high-performance, benign-by-design plasticizers and understanding the complete lifecycle of these compounds, both synthetic and natural.

常见问题

Q. Table 1: Comparison of Extraction and Detection Methods

| Method | Solvent System | Detection Limit | Reference Standard |

|---|---|---|---|

| Ultrasonic Extraction | n-hexane:acetone | 0.02 mg/mL | NIM-RM3834 |

| Solid-Phase Extraction | Methanol:water | 0.005 mg/mL | NIM-RM3836 |

Basic: How can researchers synthesize this compound, and what are the critical parameters?

Methodological Answer:

Synthesize via Fischer esterification using phthalic anhydride and hept-4-yl isobutyl alcohol. Key parameters:

- Catalyst : Concentrated sulfuric acid (0.5–1% w/w) to accelerate reaction .

- Temperature : Maintain 110–130°C to prevent side reactions (e.g., di-ester formation) .

- Solvent : Toluene or xylene to azeotropically remove water and shift equilibrium toward ester formation.

Purify via vacuum distillation or column chromatography. Confirm purity using ¹H NMR and FTIR to verify ester bond formation (C=O stretch at ~1720 cm⁻¹) .

Advanced: What enzymatic pathways are involved in microbial degradation of phthalic acid esters?

Methodological Answer:

Degradation occurs via two-step esterase activity :

Esterase 1 : Hydrolyzes the ester bond to produce mono-alkyl phthalate (e.g., mono-butyl phthalate from di-butyl phthalate) .

Esterase 2 : Further hydrolyzes mono-ester to phthalic acid, which is metabolized to CO₂ via the β-ketoadipate pathway .

Q. Experimental Characterization :

- Use UPLC-ESI-QTOF/MS to identify intermediates in culture supernatants .

- Perform in vitro assays with cell lysates to measure esterase activity under varying pH (6.0–8.0) and temperature (25–37°C) .

Q. Table 2: Degradation Efficiency of Paenarthrobacter sp. Shss

| Substrate | Degradation Rate | Doubling Time |

|---|---|---|

| Di-n-butyl phthalate | 1 g/L in 15 h | 5 h |

| Diethyl hexyl phthalate | No degradation | N/A |

Advanced: How should researchers address discrepancies in biodegradation rates across studies?

Methodological Answer:

Discrepancies arise from variations in microbial strains, substrate concentrations, or environmental conditions. Mitigation strategies:

- Standardize Conditions : Use defined media (e.g., mineral salt medium) and control pH (7.0–7.5), temperature (30°C), and agitation (150 rpm) .

- Meta-Analysis : Compare degradation rates normalized to biomass (e.g., OD₆₀₀) and substrate concentration (mg/L per CFU) .

- Quality Controls : Include abiotic controls to account for non-biological degradation and use isotopic tracers (¹⁴C-labeled esters) to track mineralization .

Basic: What standard reference materials are available for instrument calibration?

Methodological Answer:

The National Institute of Metrology (China) provides certified phthalate mixtures:

- NIM-RM3834 : 0.50 mg/mL of three phthalates in n-hexane (U = 0.02 mg/mL) .

- NIM-RM3835/3836 : 0.10 mg/mL of 16 phthalates in n-hexane or methanol (U = 0.005 mg/mL) .

Use these to validate linearity (R² > 0.995) and accuracy (spike recovery 90–110%) in GC/MS workflows.

Advanced: What experimental designs assess environmental persistence in soil?

Methodological Answer:

Design microcosm studies to simulate field conditions:

Soil Spiking : Add phthalate at 0.1–2% (w/w) to mimic contamination levels .

Incubation : Monitor under aerobic/anaerobic conditions at 25°C for 30–60 days.

Analysis : Measure residual phthalate via HPLC-UV and microbial diversity via 16S rRNA sequencing .

Q. Table 3: Soil Contamination Benchmarking (USA Standards)

| Phthalate | Allowable Limit (mg/kg) | Observed in Mulched Soil (mg/kg) |

|---|---|---|

| DBP | 0.1 | 11.0 (110×超标) |

| DEHP | 1.0 | 6.3 (6.3×超标) |

Advanced: How do physicochemical properties influence adsorption behavior?

Methodological Answer:

Adsorption is governed by hydrophobicity (log Kow ~7–12) and π-π interactions. Use activated carbon cloth for efficient removal:

- Isotherm Models : Fit data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surfaces) .

- Kinetics : Follow pseudo-first-order rate laws (rate constants ~0.05–0.2 h⁻¹) under pH 6–8 .

Basic: What interferents affect chromatographic analysis, and how are they mitigated?

Methodological Answer:

Common interferents include co-extracted lipids and humic acids. Mitigation strategies:

- Cleanup : Use Florisil or silica gel columns to remove polar impurities .

- Derivatization : Convert phthalates to trimethylsilyl esters for improved GC separation .

Advanced: What in vitro assays identify esterase activities?

Methodological Answer:

Cell Lysate Preparation : Lyse microbial cells (e.g., Paenarthrobacter sp. Shss) via sonication .

Substrate Incubation : Add di-n-butyl phthalate (1 mM) and monitor mono-ester formation via HPLC at 254 nm .

Kinetic Analysis : Calculate Km and Vmax using Lineweaver-Burk plots.

Advanced: How can isotopic labeling model metabolic pathways in microbial consortia?

Methodological Answer:

Use ¹³C-labeled phthalic acid to trace carbon flux:

Pulse-Chase Experiments : Feed labeled substrate and track ¹³CO₂ production via isotope-ratio mass spectrometry .

Metabolomics : Identify labeled intermediates (e.g., protocatechuic acid) via LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。